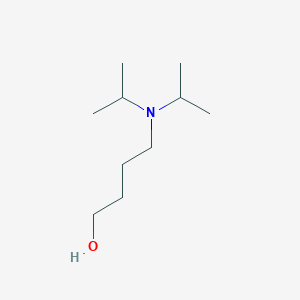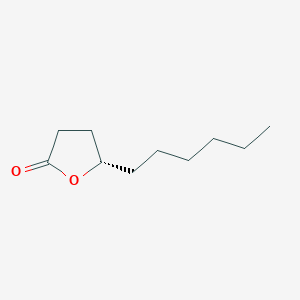
(5S)-5-hexyloxolan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5S)-5-hexyloxolan-2-one, also known as 5-Hydroxy-2-hexanone, is a chiral molecule that has gained significant attention in the scientific community due to its potential applications in various fields. It is a cyclic organic compound that belongs to the family of lactones, which are widely used in the food and fragrance industry.
Wirkmechanismus
The mechanism of action of (5S)-5-hexyloxolan-2-one is not well understood, but it is believed to interact with specific receptors or enzymes in the body, leading to its biological effects. It has been reported to inhibit the growth of various bacterial and fungal strains, suggesting its potential as an antimicrobial agent. It has also been found to induce apoptosis (programmed cell death) in cancer cells, indicating its potential as an antitumor agent.
Biochemical and physiological effects:
(5S)-5-hexyloxolan-2-one has been found to exhibit various biochemical and physiological effects, including antimicrobial, antitumor, and anti-inflammatory properties. It has also been reported to modulate the expression of specific genes and proteins in the body, leading to its biological effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (5S)-5-hexyloxolan-2-one in lab experiments include its high purity, stability, and ease of synthesis. However, its limitations include its low solubility in water, which may affect its bioavailability and efficacy in certain applications.
Zukünftige Richtungen
Future research on (5S)-5-hexyloxolan-2-one could focus on exploring its potential as an antimicrobial and antitumor agent, as well as its applications in materials science and nanotechnology. Further studies could also investigate its mechanism of action and potential side effects, as well as its interactions with other drugs and compounds.
Synthesemethoden
The synthesis of (5S)-5-hexyloxolan-2-one involves the reaction of hexanoic acid with 2,3-epoxy-1-propanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction proceeds through an acid-catalyzed ring-opening of the epoxide, followed by intramolecular cyclization to form the lactone ring.
Wissenschaftliche Forschungsanwendungen
(5S)-5-hexyloxolan-2-one has been extensively studied for its potential applications in various fields, including food and fragrance industry, pharmaceuticals, and materials science. In the food and fragrance industry, it is used as a flavoring agent due to its fruity and caramel-like odor. In the pharmaceutical industry, it has been found to exhibit antimicrobial and antitumor properties. In materials science, it has been used as a building block for the synthesis of functional materials such as polymers and dendrimers.
Eigenschaften
CAS-Nummer |
107797-27-3 |
|---|---|
Produktname |
(5S)-5-hexyloxolan-2-one |
Molekularformel |
C10H18O2 |
Molekulargewicht |
170.25 g/mol |
IUPAC-Name |
(5S)-5-hexyloxolan-2-one |
InChI |
InChI=1S/C10H18O2/c1-2-3-4-5-6-9-7-8-10(11)12-9/h9H,2-8H2,1H3/t9-/m0/s1 |
InChI-Schlüssel |
IFYYFLINQYPWGJ-VIFPVBQESA-N |
Isomerische SMILES |
CCCCCC[C@H]1CCC(=O)O1 |
SMILES |
CCCCCCC1CCC(=O)O1 |
Kanonische SMILES |
CCCCCCC1CCC(=O)O1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



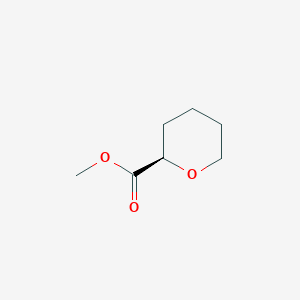

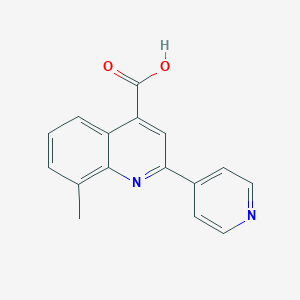
![3-[(E)-2-Butenoyl]-1,3-oxazolidin-2-one](/img/structure/B34072.png)
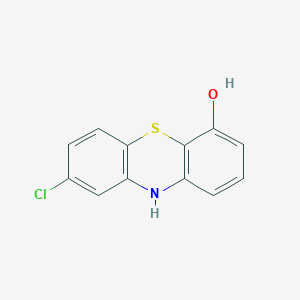



![10-(2-Dimethylamino-propyl(1))-2-chlor-4-azaphenthiazin hydrochlorid [German]](/img/structure/B34085.png)
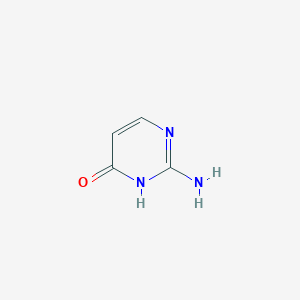
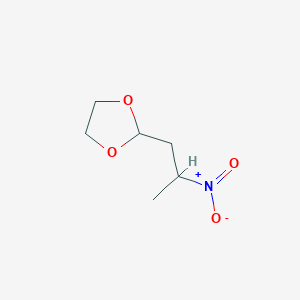
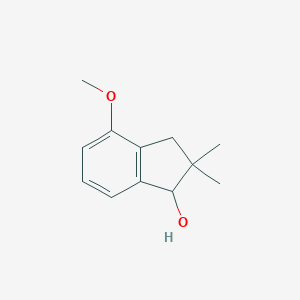
![1-[2-(diethylamino)ethyl]-1H-indole-2,3-dione](/img/structure/B34103.png)
